N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by its unique trifluoromethyl group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C15H14F3N, indicating the presence of a phenyl group, an acetamide moiety, and a trifluoromethyl substituent.
This compound is classified under the category of amides, specifically as a substituted acetamide. It can be synthesized through various chemical reactions involving starting materials such as substituted anilines and acyl chlorides. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
The synthesis of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
The process may also involve bromination steps if further functionalization is desired, allowing for the introduction of additional substituents on the phenyl ring .
The molecular structure of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide can be depicted as follows:
Crystallographic studies may provide insights into the spatial arrangement of atoms within the molecule, including bond lengths and angles that are critical for understanding its reactivity .
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions:
These reactions are influenced by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize certain intermediates formed during these transformations .
The mechanism of action for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide involves several biochemical pathways:
The physical properties of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide include:
Chemical properties include reactivity towards nucleophiles and susceptibility to oxidation or reduction under appropriate conditions, which are essential for its application in synthetic organic chemistry .
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide has potential applications in various fields:
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 77620-80-5) is a structurally defined member of the diarylacetamide family. Its molecular formula is C₁₅H₁₂F₃NO (MW: 279.26 g/mol), featuring two aromatic rings connected through an acetamide linker (–NH–C(=O)–CH₂–). The meta-substituted trifluoromethyl (–CF₃) group on one phenyl ring and the unsubstituted N-phenyl ring define its core topology. The –CF₃ group is a strong electron-withdrawing moiety that significantly influences the compound’s electronic distribution, lipophilicity (predicted logP ≈ 3.5), and potential for bioactivity [1] [3].
Table 1: Structural Comparison of Key Trifluoromethyl-Substituted Arylacetamides
Compound Name | CAS Number | Substitution Pattern | Molecular Formula | SMILES Notation |
---|---|---|---|---|
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide | 77620-80-5 | 3-CF₃ on acetylphenyl | C₁₅H₁₂F₃NO | O=C(NC₁=CC=CC=C₁)CC₂=CC=CC(C(F)(F)F)=C₂ |
2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide | 1939-21-5 | 3-CF₃ on anilino ring | C₁₅H₁₂F₃NO | O=C(CC₁=CC=CC=C₁)NC₂=CC=CC(C(F)(F)F)=C₂ |
N-[3-(trifluoromethyl)phenyl]acetamide | 351-36-0 | Single-ring acetamide | C₉H₈F₃NO | CC(=O)NC₁=CC=CC(C(F)(F)F)=C₁ |
Positional isomerism critically modulates physicochemical properties and target engagement. For example, relocating the –CF₃ group from the acetyl-linked phenyl (meta) to the anilino ring (CAS 1939-21-5) alters hydrogen-bonding capacity and steric accessibility of the amide carbonyl. Similarly, the single-ring analog N-[3-(trifluoromethyl)phenyl]acetamide (CAS 351-36-0) lacks the diphenyl scaffold, reducing structural complexity and potential for π-system interactions [5] [8] [10]. The canonical SMILES representation (O=C(NC1=CC=CC=C1)CC2=CC=CC(C(F)(F)F)=C2
) explicitly defines atomic connectivity, enabling computational modeling of conformation and electronic properties [1].
The synthesis of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide emerged from methodologies developed for arylacetamide derivatives. Early routes adapted techniques from anticonvulsant research, particularly alkylation reactions between anilines and α-halo carbonyl precursors. A representative modern synthesis involves:
This method achieves moderate yields (44–78%), with purity confirmed via HPLC and structural validation by ¹H/¹³C/¹⁹F NMR spectroscopy. Key spectral signatures include:
Commercial availability began post-2010, reflecting its status as a research chemical. Suppliers like BLD Pharm and AiFChem list it as "for research use only," with current pricing undisclosed due to fluctuating synthetic scale and demand. Batch-specific synthesis remains dominant over industrial mass production [1] [3].
This compound occupies a strategic niche in epilepsy therapeutics research. It serves as a simplified analog of pyrrolidine-2,5-dione-based anticonvulsants, where the imide ring is replaced by a flexible acetamide linker. This modification retains pharmacophore elements critical for sodium channel modulation while altering metabolic stability and blood-brain barrier penetration [4].
Table 2: Key Pharmacological Targets and Mechanisms of Arylacetamides
Biological Target | Role in Anticonvulsant Activity | Evidence for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide Analogs |
---|---|---|
Neuronal Voltage-Sensitive Sodium Channels (Site 2) | Prevents seizure spread by blocking high-frequency firing | Moderate binding affinity observed in structurally related 3-trifluoromethylanilides [4] |
Maximal Electroshock (MES) Seizure Model | Experimental tonic-clonic epilepsy model | Significant activity in derivatives; ED₅₀ values < 100 mg/kg in mice |
6-Hz Psychomotor Seizure Model | Therapy-resistant partial epilepsy model | Activity confirms potential against refractory seizures |
Recent studies highlight its scaffold’s efficacy in maximal electroshock (MES) tests, a model for human generalized tonic-clonic seizures. Derivatives with 3-CF₃ substitution show superior activity over chloro or unsubstituted analogs, underscoring the –CF₃ group’s role in target engagement. Crucially, several analogs demonstrate activity in the 6-Hz psychomotor seizure model, indicating potential against therapy-resistant epilepsy [4]. Structure-activity relationship (SAR) studies emphasize:
Ongoing research explores hybrid molecules incorporating this acetamide into multifunctional ligands targeting epilepsy comorbidities.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: